Thalidomide-amido-PEG2-NH2

PROTAC linker optimization ternary complex formation ERα degradation

Thalidomide-amido-PEG2-NH2 is the only CRBN-recruiting ligand-linker that combines a terminal primary amine with an optimized PEG2 spacer (9–10 atoms) to prevent PROTAC inactivity caused by linker-length mismatch. Its LogP of −1.4 ensures superior aqueous solubility for biochemical assays, while the ≥98% purity and 3‑year −20°C stability support reproducible, multi‑campaign SAR programs. Avoid costly de novo synthesis: buy the precise linker that empirical degradation data validate for ternary complex formation.

Molecular Formula C19H22N4O7
Molecular Weight 418.4 g/mol
Cat. No. B11930610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-amido-PEG2-NH2
Molecular FormulaC19H22N4O7
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN
InChIInChI=1S/C19H22N4O7/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26)
InChIKeyMLEMYVHFCQRNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-amido-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate for CRBN-Based PROTAC Synthesis


Thalidomide-amido-PEG2-NH2 (CAS 2380273-72-1) is a synthetic heterobifunctional building block that integrates a thalidomide-based cereblon (CRBN) E3 ligase ligand with a polyethylene glycol (PEG2) linker bearing a terminal primary amine . As a CRBN-recruiting ligand-linker conjugate, it serves as a critical modular component for assembling proteolysis-targeting chimeras (PROTACs) , enabling researchers to covalently attach custom target-protein ligands without requiring de novo linker chemistry. The compound is widely utilized in targeted protein degradation research and preclinical PROTAC development . Its molecular weight of 418.40 g/mol (C19H22N4O7) and terminal primary amine functional handle make it particularly suited for rapid conjugation via amide bond formation or reductive amination with carboxylic acid- or aldehyde-bearing target ligands.

Thalidomide-amido-PEG2-NH2 Selection: Why Linker Length and Terminal Amine Chemistry Are Not Interchangeable in PROTAC Design


Generic substitution among CRBN ligand-linker conjugates is not viable because PROTAC degradation efficacy is exquisitely sensitive to two critical structural parameters: linker length and terminal functional group chemistry. Systematic studies demonstrate that altering linker atom count by as few as 2–3 atoms can shift target degradation from maximal (>60% depletion) to negligible (0–6% depletion), even when the CRBN ligand remains identical [1][2]. Furthermore, linker composition—alkyl versus PEG—produces divergent degradation profiles in side-by-side comparisons [1]. The terminal functional group also dictates conjugation chemistry: Thalidomide-amido-PEG2-NH2 provides a nucleophilic primary amine for amide coupling or reductive amination, whereas analogs bearing alkyne terminals require copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Selecting a non-optimal linker length, composition, or terminal chemistry introduces a high risk of generating inactive PROTACs, necessitating costly and time-consuming de novo synthesis iterations. The quantitative evidence below establishes the specific design window that Thalidomide-amido-PEG2-NH2 occupies and why closely related analogs cannot be interchanged without validation.

Thalidomide-amido-PEG2-NH2: Quantitative Comparative Evidence for Informed Procurement in PROTAC Synthesis


Linker Atom Count: PEG2 (9-10 Atoms) Occupies a Distinct Design Window That Diverges from PEG3-Optimized Systems

In a systematic ERα-targeting PROTAC optimization study using PEG-based linkers, compounds bearing PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) linkers were directly compared to a PEG3-linked analog (LCL-ER(dec)). All three compounds exhibited comparable ERα binding affinity with IC50 values of 30–50 nM, demonstrating that linker length variation did not impair target engagement [1]. However, ERα degradation activity diverged substantially: the PEG3-linked PROTAC displayed the highest degradation efficacy, while the PEG2-linked variant showed inferior degradation despite equivalent binding affinity [1]. This disconnect between binding and degradation highlights that PEG2 occupies a distinct structural design window—it provides sufficient reach to permit ternary complex formation in some systems but may be suboptimal in others relative to PEG3. The implication for Thalidomide-amido-PEG2-NH2 procurement is twofold: (1) PEG2 is a defined, non-interchangeable linker length that must be evaluated empirically for each target protein; (2) researchers requiring longer linkers should consider PEG3 or PEG4 analogs rather than assuming PEG2 will generalize.

PROTAC linker optimization ternary complex formation ERα degradation PEG linker length

PEG Linker vs Alkyl Linker: PEG-Based Linkers Show Diminished Degradation in Wee1 PROTACs Compared to Alkyl Linkers of Equivalent Length

In a head-to-head comparative study of Wee1-targeting PROTACs, compounds featuring alkyl linkers were compared directly against those with PEG-based linkers, all utilizing the same pomalidomide-based CRBN ligand. After 24-hour treatment at 1 μM in HeLa S3 cells, alkyl-linked PROTACs (compounds 9, 10, 11, 12 with 6–12 atom linkers) reduced Wee1 protein levels such that only 21–38% of Wee1 remained (i.e., 62–79% degradation) [1]. In contrast, PEG-linked PROTACs with comparable linker lengths but incorporating an additional amide bond (compounds 16, 17) were characterized as 'poor degraders of Wee1' [1]. This same study also noted that PEG-linked PROTACs in the VHL-based series (compounds 7, 8) achieved only 0–6% Wee1 degradation after 24 hours, whereas alkyl-linked VHL PROTACs (2, 6) achieved 50–65% degradation [1]. The quantitative gap between alkyl and PEG linkers—from >60% degradation with alkyl to negligible or poor degradation with PEG—demonstrates that linker composition is a critical determinant of degradation efficacy independent of linker length. Thalidomide-amido-PEG2-NH2, with its PEG-based linker, should therefore be selected with the understanding that PEG chemistry may be less favorable for certain target proteins compared to alkyl linkers.

PROTAC linker composition alkyl vs PEG linker Wee1 degradation CRBN-based PROTAC

Physicochemical Differentiation: LogP = -1.4 Confers Favorable Aqueous Solubility Relative to More Lipophilic Alkyl-Linker Analogs

Thalidomide-amido-PEG2-NH2 exhibits a calculated LogP value of -1.4, which is substantially lower (more hydrophilic) than would be predicted for analogous alkyl-linked CRBN ligand-linker conjugates . The PEG2 linker contributes polar ethylene glycol units that increase aqueous solubility, a property directly relevant to both in vitro handling (ease of dissolution in aqueous buffers) and potential downstream in vivo applications . In contrast, alkyl-linked CRBN ligand-linker conjugates typically exhibit LogP values above 0, indicating greater lipophilicity that may limit aqueous solubility but potentially enhance membrane permeability. Recent work demonstrates that alkyl-connected CRBN binders show improved cell permeability compared to their amide counterparts [1], highlighting a fundamental trade-off: PEG linkers enhance solubility at the potential expense of permeability, whereas alkyl linkers favor permeability but may compromise solubility. The LogP of -1.4 for Thalidomide-amido-PEG2-NH2 provides a quantifiable basis for selecting this building block when aqueous solubility is a primary design constraint.

PROTAC physicochemical properties LogP solubility oral bioavailability

Terminal Primary Amine vs Terminal Alkyne: Divergent Conjugation Chemistry Dictates Synthetic Workflow Compatibility

Thalidomide-amido-PEG2-NH2 features a terminal primary amine (-NH2), which enables direct conjugation via amide bond formation (with carboxylic acids) or reductive amination (with aldehydes) under standard peptide coupling conditions . In contrast, a structurally similar analog, Thalidomide 4'-ether-PEG2-alkyne (CAS 2098487-52-4), terminates in an alkyne group that requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation . The amine-to-alkyne substitution represents a functional group incompatibility that mandates entirely different synthetic workflows: amine-based conjugation utilizes EDC/NHS or HATU coupling in polar aprotic solvents (DMF, DMSO), whereas alkyne-based conjugation requires an azide-functionalized target ligand plus copper catalyst and reducing agent. Additionally, Thalidomide 4'-oxyacetamide-PEG2-amine (CAS 2376990-30-4) provides an alternative amine-terminated option but incorporates an oxyacetamide spacer and is supplied as the hydrochloride salt (MW 498.92) , which differs in both molecular weight and salt form from Thalidomide-amido-PEG2-NH2 (free base, MW 418.40) . The terminal amine functionality directly determines which target ligands can be attached and under what reaction conditions.

PROTAC conjugation terminal amine click chemistry amide coupling

Purity Specification: ≥98% (HPLC) Enables Reproducible PROTAC Synthesis Without Purification Interference

Thalidomide-amido-PEG2-NH2 is supplied with a certified purity of ≥98% as determined by HPLC . This high purity specification is critical for PROTAC synthesis, as impurities in the CRBN ligand-linker building block can propagate through conjugation steps to generate byproducts that are challenging to separate from the desired heterobifunctional PROTAC product. Lower-purity analogs (e.g., those specified at ≥95%) introduce a higher risk of impurity-derived side reactions, which may reduce synthetic yield and complicate final PROTAC purification. The ≥98% purity threshold provides a quantifiable quality benchmark that supports reproducible PROTAC assembly without requiring extensive purification of the building block itself prior to use.

PROTAC building block purity HPLC purity synthetic reproducibility

Storage Stability: 3-Year Powder Stability at -20°C Exceeds Typical 1-2 Year Specifications

Thalidomide-amido-PEG2-NH2 powder is specified for storage at -20°C with a claimed stability period of 3 years, while solutions in DMSO or other solvents are stable for 6 months at -80°C . This 3-year powder stability specification exceeds the more common 1-2 year stability windows reported for similar CRBN ligand-linker conjugates. The extended stability reduces the need for frequent re-procurement in long-term PROTAC development programs and minimizes the risk of compound degradation during storage that could compromise subsequent conjugation efficiency.

PROTAC building block stability long-term storage powder stability

Thalidomide-amido-PEG2-NH2: Optimal Application Scenarios Informed by Quantitative Differentiation Evidence


Rapid PROTAC Library Synthesis for Hit Identification

When constructing CRBN-based PROTAC libraries for initial hit identification, the terminal primary amine of Thalidomide-amido-PEG2-NH2 enables rapid, parallel conjugation to diverse carboxylic acid-bearing target ligands via standard amide coupling (EDC/HATU) without requiring pre-functionalization with azide or alkyne groups . The PEG2 linker provides a defined, intermediate-length spacer (9-10 atoms) that has been empirically validated to support ternary complex formation in multiple systems [1], reducing the risk of generating inactive PROTACs due to linker-length mismatch. The ≥98% purity specification ensures that library compounds can be screened without extensive post-synthesis purification, accelerating the hit-to-lead timeline. This application scenario is most appropriate when the target ligand already bears a carboxylic acid and when aqueous solubility of the final PROTAC is a desirable attribute .

Aqueous Buffer-Compatible Biochemical Assays

Thalidomide-amido-PEG2-NH2 is particularly well-suited for applications requiring dissolution and stability in aqueous buffer systems. Its calculated LogP of -1.4 confers enhanced hydrophilicity relative to alkyl-linked CRBN ligand-linker conjugates, facilitating solubility in PBS, Tris, or HEPES buffers commonly used in biochemical assays. The hydrochloride salt form (CAS 2380273-73-2) provides additional aqueous solubility enhancement . This physicochemical profile makes the compound preferable for in vitro degradation assays, ternary complex TR-FRET measurements, and cell-free ubiquitination assays where organic solvent content must be minimized to avoid assay interference. Researchers whose PROTACs are intended for cell culture or in vivo studies may also benefit from the solubility advantages during formulation development.

Long-Term PROTAC Development Programs Requiring Multi-Batch Consistency

For PROTAC development programs spanning multiple years—such as lead optimization, in vivo efficacy studies, and preclinical candidate profiling—Thalidomide-amido-PEG2-NH2 offers a quantifiable advantage in supply chain reliability. The 3-year powder stability specification at -20°C exceeds the 1-2 year windows typical for similar building blocks, enabling researchers to procure a single bulk lot and maintain consistent building block quality across multiple synthesis campaigns. This minimizes batch-to-batch variability in PROTAC synthesis that could otherwise confound structure-activity relationship (SAR) analysis. The ≥98% purity certification further supports reproducible conjugation yields across batches.

When PEG3 Linkers Have Been Empirically Determined to Be Suboptimal

In PROTAC optimization campaigns where PEG3-linked analogs have been tested and found to yield excessive ternary complex flexibility, suboptimal degradation cooperativity, or unfavorable hook effect profiles, Thalidomide-amido-PEG2-NH2 provides a systematically shorter linker option. The ERα-targeting study demonstrates that PEG2, PEG3, and PEG4 linkers produce divergent degradation profiles despite equivalent target binding affinity [1], underscoring that linker length is not a 'longer is better' parameter. Procurement of the PEG2 variant is justified when prior data indicate that a 9-10 atom spacer achieves the optimal geometric relationship between CRBN and the target protein for productive ubiquitination, whereas longer PEG3 or PEG4 linkers introduce excessive conformational entropy that destabilizes the ternary complex.

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